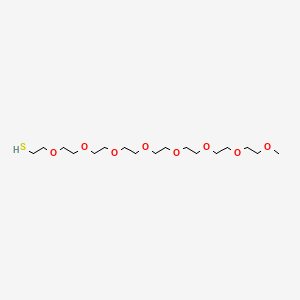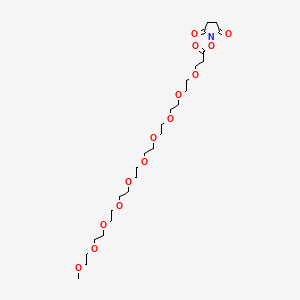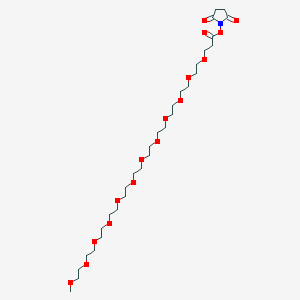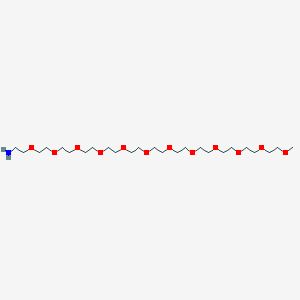
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Übersicht
Beschreibung
“2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” is an organic sulfur compound with the molecular formula C17H36O8S . It is also known by other names such as m-PEG8-Thiol and mPEG8-SH . This compound is a long-chain thiol, containing a thiol functional group .
Molecular Structure Analysis
The molecular structure of “2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” consists of a chain structure with eight oxygen atoms and a thiol functional group at the 25th carbon . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 23 . Its exact mass and monoisotopic mass are 400.21308928 g/mol . The topological polar surface area is 74.8 Ų . The heavy atom count is 26 .Wissenschaftliche Forschungsanwendungen
1. Dendrimer Synthesis
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol plays a role in the synthesis of novel dendrimers. A study described a method for preparing a second-generation dendrimer with terminal thiol groups, using a molecule similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol as a monomer for thiol-ene photopolymerizations. This process involved thiol-ene photoaddition and esterification steps, leading to the production of dendrimers with significant reactivity and viscoelastic properties (Ortiz et al., 2010).
2. Gold Cluster Characterization
In the context of gold cluster research, a compound with characteristics resembling 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol was used. A study focused on the isolation and structural characterization of a selenolate-protected gold cluster, showing similarities to thiolate-protected gold clusters. This research provided insights into how changing the ligand from thiolate to selenolate affects the properties of a cluster (Negishi et al., 2011).
3. Polymer Synthesis and Applications
The use of thiol-based compounds, closely related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol, has been explored extensively in polymer synthesis. Studies demonstrate the use of thiols in thiol-click chemistry for synthesizing small molecules and polymers. This versatile chemistry is applied in various fields including materials science, chemical biology, and engineering due to its high yield and benign reaction conditions (Hoyle et al., 2010).
4. Surface Chemistry and Monolayer Formation
Another application area is in surface chemistry, where thiol-based compounds similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol are used for forming monolayers on various surfaces. A study detailed the formation of alkanethiol monolayers on Ge(111) surfaces, demonstrating high-quality monolayers characterized by techniques like atomic force microscopy and X-ray photoelectron spectroscopy. These monolayers show high surface coverage and orientational ordering, important for surface modification applications (Han et al., 2001).
5. Wine Aroma Analysis
In the field of food and beverage science, compounds structurally related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol have been utilized in studying wine aromas. A method involving thiol derivatization and high-performance liquid chromatography-tandem mass spectrometry was developed for analyzing wine thiols, contributing to understanding the aroma profiles of different wine styles (Capone et al., 2015).
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTPDVASPXFETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694734 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |
CAS RN |
651042-83-0 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)









